2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol

Description

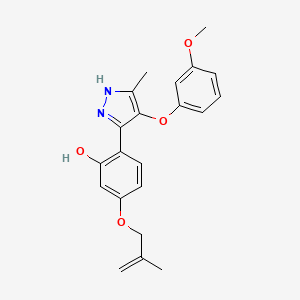

The compound 2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol features a pyrazole core substituted with a 3-methoxyphenoxy group at position 4, a methyl group at position 5, and a 2-methylallyloxy-substituted phenol at position 2. Pyrazole derivatives are known for their diverse applications, including anti-inflammatory, antimicrobial, and anticancer effects, making this compound a candidate for pharmacological exploration .

Properties

IUPAC Name |

2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-13(2)12-26-16-8-9-18(19(24)11-16)20-21(14(3)22-23-20)27-17-7-5-6-15(10-17)25-4/h5-11,24H,1,12H2,2-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQIERAJGHLPQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)OC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.

Attachment of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction between the pyrazole derivative and 3-methoxyphenol, often using a base such as potassium carbonate.

Introduction of the methylallyloxy group: This can be done through an etherification reaction, where the pyrazole derivative reacts with 2-methylallyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of various ethers and esters.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

Key Observations :

- Electronic Effects: The 3-methoxyphenoxy group provides electron-donating resonance, while nitro groups in analogs (e.g., ) create electron-deficient regions, altering binding affinities .

- Steric Effects : Bulky substituents like 2-methylallyloxy may hinder molecular packing, as seen in crystal structures (e.g., dihedral angles in ), impacting crystallinity and solubility .

Structural and Crystallographic Comparisons

- Crystal Packing : The target compound’s hydroxyl group may form O–H···N hydrogen bonds (as in ), stabilizing its crystal lattice. Dihedral angles between the pyrazole and aromatic rings (e.g., 16.83°–51.68° in ) suggest conformational flexibility influencing intermolecular interactions .

- Software Use : Structures of analogs were refined using SHELXL (), ensuring high precision in bond-length and angle measurements .

Noncovalent Interactions

Biological Activity

The compound 2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol, characterized by its unique structural features, is gaining attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of multiple functional groups that contribute to its biological properties. The key structural components include:

- Pyrazole ring : Known for various pharmacological activities.

- Methoxyphenoxy group : Enhances lipophilicity and biological interactions.

- Allyl ether : Potentially influences enzyme interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes associated with cancer cell proliferation.

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cells.

- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can effectively induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through caspase activation and modulation of p53 pathways .

Antioxidant Activity

The compound's antioxidant potential has been evaluated using various assays. It has shown significant radical-scavenging activity comparable to established antioxidants like butylated hydroxyanisole (BHA) .

| Compound | Radical Scavenging Activity (%) |

|---|---|

| This compound | 75% at 100 µM |

| BHA | 80% at 100 µM |

Case Studies

- Cytotoxicity Assessment : A study conducted on the cytotoxic effects of pyrazole derivatives revealed that compounds similar to our target showed a dose-dependent reduction in cell viability in human cancer cell lines, suggesting a promising therapeutic application .

- In Vivo Studies : In animal models, the administration of pyrazole derivatives resulted in reduced tumor growth rates compared to control groups, further validating their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.